2-Butanone, 4-(benzoyloxy)-

Description

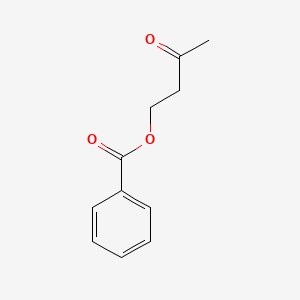

Structure

3D Structure

Properties

IUPAC Name |

3-oxobutyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRYDUBYQRWSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447639 | |

| Record name | 2-Butanone, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29342-27-6 | |

| Record name | 2-Butanone, 4-(benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 4 Benzyloxy 2 Butanone

Established Synthetic Routes and Conditions

The two principal methods for synthesizing 4-Benzyloxy-2-butanone (B1330257) are the reaction of 4-hydroxy-2-butanone (B42824) with benzyl (B1604629) bromide and the nucleophilic substitution of 4-chloro-2-butanone (B110788) with sodium benzyloxide.

One of the most common and well-documented methods for the synthesis of 4-benzyloxy-2-butanone is the reaction between 4-hydroxy-2-butanone and benzyl bromide. evitachem.com This reaction is facilitated by a specific catalytic and solvent system to achieve the desired product. A detailed procedure involves charging a reaction vessel with 4-hydroxy-2-butanone, dry toluene (B28343), and freshly prepared silver oxide. orgsyn.orgorgsyn.org The mixture is cooled in an ice bath during the addition of benzyl bromide. orgsyn.orgorgsyn.org

The efficacy of the reaction between 4-hydroxy-2-butanone and benzyl bromide heavily relies on the presence of a suitable catalyst. evitachem.com Silver oxide (Ag₂O) is commonly employed for this purpose. evitachem.com For optimal results, it is recommended to use freshly prepared silver oxide. orgsyn.orgorgsyn.org The catalyst facilitates the etherification by activating the hydroxyl group of the 4-hydroxy-2-butanone.

The choice of solvent is critical to ensure the reaction proceeds efficiently and to minimize side reactions. Dry toluene is the specified solvent for this synthetic route. orgsyn.orgorgsyn.orgevitachem.com The use of a dry, non-protic solvent like toluene is essential to prevent the deactivation of the reagents and to promote the desired reaction pathway.

The reaction conditions are carefully controlled to optimize the yield of 4-benzyloxy-2-butanone. The initial addition of benzyl bromide is conducted in an ice bath. orgsyn.orgorgsyn.org Following the addition, the ice bath is removed, and the reaction mixture is stirred for approximately 18 hours at room temperature. orgsyn.orgorgsyn.orgevitachem.com

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Benzyloxy-2-butanone from 4-Hydroxy-2-butanone

| Parameter | Condition | Source(s) |

| Starting Material | 4-Hydroxy-2-butanone | orgsyn.orgorgsyn.org |

| Reagent | Benzyl Bromide | orgsyn.orgorgsyn.org |

| Catalyst | Freshly prepared Silver Oxide | orgsyn.orgorgsyn.org |

| Solvent | Dry Toluene | orgsyn.orgorgsyn.org |

| Temperature | Cooled in an ice bath during addition, then room temperature | orgsyn.orgorgsyn.org |

| Duration | 18 hours | orgsyn.orgorgsyn.orgevitachem.com |

An alternative synthetic approach involves the nucleophilic substitution of 4-chloro-2-butanone. In this method, the chlorine atom in the starting material is displaced by a benzyloxy group. The reaction utilizes sodium benzyloxide as the nucleophile. This process is conducted under controlled temperature conditions, specifically at 35°C for a duration of 3 hours, to yield 4-benzyloxy-2-butanone.

The solvent medium for the reaction between 4-chloro-2-butanone and sodium benzyloxide is benzyl alcohol. Benzyl alcohol not only serves as the solvent but can also be the precursor for generating the sodium benzyloxide nucleophile in situ.

Table 2: Summary of Reaction Conditions for the Synthesis of 4-Benzyloxy-2-butanone from 4-Chloro-2-butanone

| Parameter | Condition | Source(s) |

| Starting Material | 4-Chloro-2-butanone | |

| Reagent | Sodium Benzyloxide | |

| Solvent | Benzyl Alcohol | |

| Temperature | 35°C | |

| Duration | 3 hours |

Nucleophilic Substitution of 4-Chloro-2-butanone with Sodium Benzyloxide

Controlled Reaction Conditions

The formation of the benzoyloxy ester linkage in 2-Butanone, 4-(benzoyloxy)- is typically achieved via the esterification of 4-hydroxy-2-butanone. A common and effective method is the reaction with benzoyl chloride in the presence of a non-nucleophilic base.

The reaction proceeds by the activation of the carboxylic acid derivative (benzoyl chloride), making it highly susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxy-2-butanone. The base, typically pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Temperature control is essential to prevent side reactions, such as self-condensation of the butanone or other decomposition pathways. The choice of an inert, aprotic solvent like dichloromethane (B109758) or diethyl ether is critical to solubilize the reactants without participating in the reaction.

A summary of typical controlled reaction conditions for this esterification is presented below.

| Parameter | Specification | Purpose |

| Starting Material | 4-Hydroxy-2-butanone | Provides the butanone backbone and hydroxyl group. |

| Acylating Agent | Benzoyl Chloride | Source of the benzoyl group for ester formation. |

| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, driving the reaction equilibrium. |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent to dissolve reactants. |

| Temperature | 0 °C to Room Temperature | Minimizes side reactions and ensures controlled esterification. |

| Reaction Time | 2-12 hours | Varies based on scale and specific reactant concentrations. |

An alternative approach is the Steglich esterification, which utilizes benzoic acid directly, activated by a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov

Advanced Synthetic Strategies

For large-scale production and the synthesis of stereochemically pure variants, more advanced strategies are employed. These include methods that improve scalability and introduce chirality in a controlled manner.

Phase-Transfer Catalysis for Scalable Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for scalable synthesis, particularly for reactions involving reactants with different solubility properties. slideshare.net For the synthesis of 2-Butanone, 4-(benzoyloxy)-, PTC can be effectively used to facilitate the reaction between a salt of benzoic acid and a halogenated butanone, such as 4-chloro-2-butanone.

In this system, the benzoate (B1203000) anion, typically soluble in an aqueous phase, is transported into an organic phase by a phase-transfer catalyst. mdpi.com The organic phase contains the 4-chloro-2-butanone substrate. The catalyst, usually a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), forms a lipophilic ion pair with the benzoate anion, enabling it to cross the phase boundary and react with the alkyl halide in the organic medium. mdpi.com This method avoids the need for expensive, anhydrous aprotic solvents and can lead to high yields under mild conditions, making it ideal for industrial applications. mdpi.comambeed.com

The components of a representative PTC system for this synthesis are detailed in the following table.

| Component | Example | Role |

| Organic Phase | 4-Chloro-2-butanone in Toluene | Contains the electrophilic substrate. |

| Aqueous Phase | Sodium Benzoate in Water | Source of the nucleophilic carboxylate anion. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Forms a lipophilic ion pair with the benzoate anion, facilitating its transfer to the organic phase. |

| Conditions | 50-80 °C, Vigorous Stirring | Ensures efficient mixing and mass transfer between phases. |

Chemo- and Stereoselective Synthesis Approaches

The ketone functional group in 2-Butanone, 4-(benzoyloxy)- allows for the application of stereoselective synthesis methods to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

Asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The ketone moiety of 2-Butanone, 4-(benzoyloxy)- can be reduced to either the (R)- or (S)-4-(benzoyloxy)-2-butanol with high enantiomeric excess (e.e.). This is achieved using a chiral catalyst, typically a transition metal complexed with a chiral ligand.

Catalyst systems developed by Noyori and others, such as Ruthenium(II) complexes with chiral diphosphine ligands (e.g., BINAP) and a chiral diamine, are highly effective for this transformation. researchgate.net The choice of the ligand's chirality dictates the stereochemical outcome of the reduction. The reaction is run under a pressurized atmosphere of hydrogen gas. This method is highly atom-economical and can produce optically active alcohols in high yields and excellent enantiopurity. researchgate.net

| Catalyst System | Substrate | Product | Expected Outcome |

| Ru(II)-(S)-BINAP-(S,S)-DPEN | 2-Butanone, 4-(benzoyloxy)- | (R)-4-(Benzoyloxy)-2-butanol | High Yield, >98% e.e. |

| Ru(II)-(R)-BINAP-(R,R)-DPEN | 2-Butanone, 4-(benzoyloxy)- | (S)-4-(Benzoyloxy)-2-butanol | High Yield, >98% e.e. |

Enzymatic methods offer an alternative, highly selective route to chiral molecules under mild, environmentally benign conditions. For 2-Butanone, 4-(benzoyloxy)-, two primary enzymatic strategies can be envisioned: the kinetic resolution of the racemic alcohol or the asymmetric reduction of the ketone.

Kinetic Resolution: In this approach, the ketone is first reduced non-selectively using a standard reducing agent like sodium borohydride (B1222165) to produce racemic 4-(benzoyloxy)-2-butanol. An enzyme, typically a lipase (B570770) such as Candida antarctica Lipase B (CALB), is then used to selectively acylate one of the enantiomers in a process called transesterification. acs.org For example, using an acyl donor like vinyl acetate (B1210297), the lipase might selectively convert the (R)-alcohol into its corresponding acetate ester, leaving the (S)-alcohol unreacted. The resulting mixture of the esterified and unreacted alcohol can then be separated by standard chromatographic methods.

Asymmetric Reduction: A more direct approach involves the enantioselective reduction of the prochiral ketone in 2-Butanone, 4-(benzoyloxy)- using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). researchgate.netresearchgate.net These enzymes, often sourced from microorganisms like yeast or bacteria, utilize a cofactor such as NADPH or NADH to deliver a hydride to one face of the ketone, producing a single enantiomer of the alcohol with very high purity. researchgate.net

| Enzymatic Strategy | Enzyme Class | Process Description | Product |

| Kinetic Resolution | Lipase (e.g., CALB) | Selective acylation of one enantiomer of racemic 4-(benzoyloxy)-2-butanol. | A mixture of one enantiopure alcohol and one enantiopure ester. |

| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Direct, enantioselective reduction of the ketone functionality. | A single enantiomer of 4-(benzoyloxy)-2-butanol. |

Asymmetric Hydrogenation

Purification and Isolation Techniques

Following synthesis, the isolation and purification of 2-Butanone, 4-(benzoyloxy)- are essential to remove unreacted starting materials, catalysts, and byproducts. The choice of technique depends on the scale of the reaction and the physical properties of the compound.

Column Chromatography is a standard laboratory method for achieving high purity. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate or chloroform, is passed through the column. nih.gov Components separate based on their differing polarities, allowing for the isolation of the pure ester.

Vacuum Distillation is suitable for larger-scale purification, especially if the product is a liquid. Given the compound's relatively high molecular weight, it is expected to have a high boiling point. Distillation under reduced pressure is necessary to lower the boiling point and prevent thermal decomposition that might occur at atmospheric pressure.

| Purification Technique | Principle | Application |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | High-purity separation for laboratory scale; removal of closely related impurities. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Bulk purification of liquid products; removal of non-volatile impurities or low-boiling solvents. |

| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Final purification step if the product can be obtained as a stable solid. |

Chromatographic Methods (e.g., Column Chromatography with Silica Gel)

Following the synthesis, purification of the crude product is essential to isolate 4-(benzoyloxy)-2-butanone from unreacted starting materials, byproducts, and the catalyst. Column chromatography using silica gel is a standard and highly effective technique for this purpose. figshare.com, core.ac.uk, acs.org

The principle of this method relies on the differential adsorption of the components of the mixture onto the stationary phase (silica gel). A solvent system, or eluent, is chosen to move the components down the column at different rates. For a moderately polar compound like 4-(benzoyloxy)-2-butanone, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed. figshare.com The polarity of the eluent is carefully tuned to achieve optimal separation. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. acs.org

| Parameter | Description | Typical Value / System | Reference |

| Stationary Phase | Silica Gel | 60-120 or 230-400 mesh | core.ac.uk |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Pet. Ether/EtOAc | Gradient or isocratic, e.g., 95:5 to 80:20 | figshare.com |

| Loading Method | Wet or Dry Loading | Sample dissolved in minimal solvent or adsorbed onto silica | rochester.edu |

| Detection | Thin-Layer Chromatography (TLC) | UV light or chemical staining | acs.org |

This table is interactive. Click on the headers to sort the data.

Mechanistic Aspects of Synthetic Pathways

Understanding the reaction mechanisms provides insight into the chemical transformations occurring during the synthesis of 4-(benzoyloxy)-2-butanone.

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The esterification of 4-hydroxy-2-butanone with benzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com, libretexts.org The mechanism proceeds through a tetrahedral intermediate.

The reaction is initiated by the nucleophilic attack of the oxygen atom from the hydroxyl group of 4-hydroxy-2-butanone on the electrophilic carbonyl carbon of benzoyl chloride. libretexts.org, libretexts.org This addition step breaks the pi bond of the carbonyl group, forming a transient tetrahedral alkoxide intermediate. In the subsequent step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. A base, such as pyridine, is present to accept the proton from the original hydroxyl group, neutralizing the acid generated and preventing it from protonating the starting alcohol. vaia.com

Understanding Catalytic Roles in Preparation

In the synthesis of esters, certain bases do more than simply scavenge acid byproducts; they can act as potent nucleophilic catalysts. wikipedia.org 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst for esterifications, especially when using less reactive acylating agents like acid anhydrides. acs.org, organic-chemistry.org

When DMAP is used, it first acts as a nucleophile, attacking the benzoylating agent to form a highly reactive N-acylpyridinium ion intermediate. wikipedia.org, utrgv.edu This intermediate is significantly more electrophilic and susceptible to attack by the alcohol (4-hydroxy-2-butanone) than the original benzoylating agent. After the alcohol attacks this activated intermediate, DMAP is expelled as a leaving group and is regenerated, thus acting in a catalytic cycle. organic-chemistry.org This catalytic pathway dramatically increases the rate of the esterification reaction. acs.org

Chemical Reactions and Mechanistic Investigations of 4 Benzyloxy 2 Butanone

Fundamental Reaction Types

The core reactivity of 4-benzoyloxy-2-butanone can be categorized into oxidation, reduction, and nucleophilic substitution reactions.

4-Benzoyloxy-2-butanone can undergo oxidation to yield the corresponding carboxylic acids. evitachem.com This transformation targets the ketone functional group. While specific oxidizing agents for 4-benzoyloxy-2-butanone are not extensively detailed in the provided results, general principles of ketone oxidation can be applied. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are typically employed for such conversions. evitachem.com The oxidation of ketones, however, can be challenging and may require harsh conditions, sometimes leading to the cleavage of carbon-carbon bonds. libretexts.org For instance, the oxidation of β-hydroxy α-methyl ketones to 3-methylalkane-2,4-diones has been achieved using sodium hypochlorite (B82951) in the presence of 4-benzoyloxy-2,2,6,6-tetramethyl-piperidine-N-oxide. researchgate.net

A general scheme for the oxidation of a ketone to a carboxylic acid involves the formation of a gem-diol intermediate through the addition of water, which is then oxidized. libretexts.org

Table 1: Common Oxidizing Agents for Ketones

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium permanganate (KMnO₄) | Acidic or alkaline solution |

| Chromium trioxide (CrO₃) | In combination with an acid |

The ketone group of 4-benzoyloxy-2-butanone can be reduced to a secondary alcohol, forming 4-benzoyloxy-2-butanol. evitachem.comlookchem.com This reduction is a common and synthetically useful transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used for this purpose. evitachem.com These hydride reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon workup with a proton source, yields the alcohol.

The synthesis of (2S)-4-(Benzyloxy)butan-2-ol, a chiral derivative, can be achieved through the asymmetric reduction of 4-benzyloxy-2-butanone (B1330257). smolecule.com Dynamic kinetic resolution techniques using catalysts like the Ruthenium-Shvo catalyst can convert racemic 4-benzyloxy-2-butanone to the (2S)-alcohol with high enantiomeric excess and yield. smolecule.com

Table 2: Common Reducing Agents for Ketones

| Reducing Agent | Selectivity and Conditions |

|---|---|

| Sodium borohydride (NaBH₄) | Milder, selective for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | Stronger, reduces a wider range of functional groups |

The benzyloxy group in 4-benzoyloxy-2-butanone can be displaced by various nucleophiles through a nucleophilic substitution reaction. evitachem.com This allows for the introduction of different functional groups at the 4-position of the butanone chain. The reaction typically proceeds under basic conditions with nucleophiles such as amines or thiols. evitachem.com

The solvent can play a crucial role in the mechanism and stereochemical outcome of nucleophilic substitution reactions on related systems. nih.govacs.org In polar solvents, an Sₙ1-type mechanism involving a carbocation intermediate may be favored, while nonpolar solvents tend to promote an Sₙ2-type mechanism with inversion of stereochemistry. nih.govacs.org

Reduction Reactions to Alcohols (e.g., 4-Benzyloxy-2-butanol)

Complex Transformation Pathways

Beyond fundamental reactions, 4-benzoyloxy-2-butanone serves as a precursor in more intricate synthetic sequences, leading to the formation of heterocyclic and other complex organic structures.

A significant application of 4-benzoyloxy-2-butanone is its use in aminophosphonylation reactions. lookchem.comtandfonline.comresearchgate.net This process involves the reaction of the ketone with an amine and a phosphite (B83602) to form an α-aminophosphonate. Subsequent base-catalyzed intramolecular cyclization of the resulting phosphonic analogue of α-methylhomoserine leads to the formation of 3-amino-2-oxo-1,2-oxaphospholanes. lookchem.comtandfonline.comresearchgate.netchemicalbook.com These heterocyclic compounds are of interest in medicinal chemistry. The reaction conditions can influence the course of the cyclization. tandfonline.comresearchgate.net

4-Benzoyloxy-2-butanone can participate in alkylation reactions, which involve the formation of a new carbon-carbon bond. While specific details on the alkylation of 4-benzoyloxy-2-butanone are limited in the provided search results, related compounds undergo such transformations. For example, (S)-4-Benzyloxy-3-methyl-2-butanone undergoes highly stereoselective titanium-mediated aldol (B89426) reactions, which are a form of alkylation, with various aldehydes. acs.org These reactions are useful for the synthesis of natural products. acs.org Additionally, 4-(Benzyloxy)-2-butanone has been used in the synthesis of isotopically labeled compounds like (R,S)-Mevalonolactone-2-¹³C, a process that involves alkylation steps.

Involvement in Tetrahydrofuran (B95107) Synthesis

The versatile chemical nature of 4-benzyloxy-2-butanone allows its derivatives to serve as precursors in the synthesis of substituted tetrahydrofurans. The initial step involves the reduction of the ketone functionality in 4-benzyloxy-2-butanone to a hydroxyl group, yielding 4-benzyloxy-2-butanol. This transformation can be accomplished using reducing agents like sodium borohydride. evitachem.com This resultant γ-hydroxy ether is primed for cyclization.

The synthesis of tetrahydrofuran rings can be achieved through various methods, including the intramolecular cyclization of diols or the reaction of γ-hydroxy olefins. organic-chemistry.orgnih.gov For instance, the reaction of tertiary 1,4-diols with cerium ammonium (B1175870) nitrate (B79036) can produce tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org While direct cyclization of 4-benzyloxy-2-butanol is a plausible route, another potential pathway involves the palladium-catalyzed reaction of primary aromatic amines with peroxidic tetrahydrofuran, which leads to ring opening and the formation of 4-N-arylamino-1-butanols. nih.gov A proposed mechanism for this ring-opening involves a free-radical sequence initiated by the cleavage of a THF hydroperoxide. nih.gov

Aldol Reactions with Chiral Benzyloxy Ketone Substrates (e.g., (S)-4-benzyloxy-3-methyl-2-butanone)

Substrate-controlled aldol reactions using chiral benzyloxy ketone substrates, such as (S)-4-benzyloxy-3-methyl-2-butanone, have been investigated for their high degree of stereoselectivity. acs.orgacs.org Titanium-mediated aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone with a variety of achiral and chiral aldehydes have been shown to produce 2,5-syn aldol adducts with high yields and excellent diastereoselectivity. acs.orgacs.org This high level of asymmetric induction is achieved, particularly when the reaction is conducted in the presence of a second equivalent of titanium tetrachloride (TiCl₄). acs.orgacs.org

The choice of protecting group on the hydroxyl function and the specific titanium Lewis acid used are crucial for the stereochemical outcome. acs.org The chelating ability of the benzyloxy group in these substrates plays a significant role in achieving high stereocontrol. wiley-vch.de These reactions are valuable in the synthesis of natural products. acs.orgacs.org

Below is a table summarizing the results of titanium-mediated aldol additions of (S)-4-benzyloxy-3-methyl-2-butanone to various aldehydes.

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Isobutyraldehyde | 2,5-syn aldol | High | Excellent |

| Other aliphatic aldehydes | 2,5-syn aldols | High | Dependent on steric hindrance |

| α,β-Unsaturated aldehydes | 2,5-syn aldols | High | Excellent |

| Aromatic aldehydes | 2,5-syn aldols | High | Excellent |

Reaction Mechanism Elucidation

Pathways of Oxidative Conversions

4-Benzyloxy-2-butanone can undergo oxidation to form the corresponding carboxylic acids. evitachem.com Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide. The mechanism of such oxidations, particularly for benzylic C-H bonds, can proceed through a radical pathway. nih.gov

A proposed general mechanism for the oxidation of a benzylic methylene (B1212753) group involves the formation of a benzyl (B1604629) radical. This radical can then react with oxygen to form a peroxy radical, which subsequently undergoes further reactions, such as dehydration, to yield the final ketone or carboxylic acid product. nih.gov While a detailed mechanistic study specifically for the oxidation of 4-benzyloxy-2-butanone is not extensively documented in the provided results, the fundamental principles of benzylic oxidation provide a plausible pathway.

Detailed Studies of Nucleophilic Attack and Displacement

The structure of 4-benzyloxy-2-butanone allows for nucleophilic substitution reactions, where the benzyloxy group can be displaced by various nucleophiles. These reactions typically occur under basic conditions with nucleophiles such as amines or thiols. The kinetics and mechanism of nucleophilic aromatic substitution have been studied for related compounds, revealing that the reaction can proceed through a tetrahedral intermediate. researchgate.net The stability of this intermediate and the nature of the leaving group are critical factors influencing the reaction rate. The electronic nature of substituents on the aromatic ring can also govern the reaction mechanism. researchgate.net While detailed kinetic studies specifically on 4-benzyloxy-2-butanone were not found, the general principles of nucleophilic substitution provide a framework for understanding these transformations.

Mechanisms of Diazo Transfer Reactions (e.g., using SAFE method)

Diazo transfer reactions are a key method for the synthesis of diazo compounds. The 'sulfonyl-azide-free' (SAFE) method offers a safer alternative to traditional protocols that use potentially explosive sulfonyl azides. nih.gov This method has been successfully applied in the diazotization of a derivative of 4-benzyloxy-2-butanone. Specifically, the diazo group was introduced into a Boc-protected 3-amino-4-(4'-benzyloxy)phenyl-2-butanone using the SAFE method, which involves 3-(chlorosulfonyl)benzoic acid and sodium azide (B81097) in a water/chloroform system at 0°C.

The general mechanism for diazo transfer to an active methylene compound involves the initial deprotonation of the substrate by a base, followed by the attack of the resulting enolate on the azide reagent. Subsequent elimination of a sulfonamide byproduct yields the diazo compound. orgsyn.org The SAFE method generates the sulfonyl azide in situ, avoiding its isolation and handling. nih.gov

Investigations into Titanium-Mediated Aldol Reaction Mechanisms

The mechanism of the highly stereoselective titanium-mediated aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone has been a subject of investigation, with spectroscopic studies providing valuable insights. acs.orgacs.org The addition of a second equivalent of TiCl₄ is crucial for achieving high 2,5-syn asymmetric induction. acs.orgacs.org

Spectroscopic analysis and studies of the reacting species suggest that the reaction does not proceed through a simple, monomeric titanium enolate. Instead, the evidence points towards the formation of a new bimetallic reacting species when an additional equivalent of TiCl₄ is added to the initially formed titanium enolate. researchgate.net This bimetallic complex is believed to adopt a specific conformation that directs the facial selectivity of the aldehyde approach, thus leading to the observed high diastereoselectivity. acs.orgwiley-vch.de The coordination of the benzyloxy group to the titanium center is thought to be a key factor in the organization of the transition state. wiley-vch.de Further studies on similar systems have shown that the coordination of Lewis bases like tetrahydrofuran (THF) to the titanium atom can significantly influence the aggregation state of the enolate and, consequently, the stereochemical outcome of the reaction. organic-chemistry.org

Studies of Hydrogenation Pathways (by analogy with 4-phenyl-2-butanone)

The hydrogenation of 4-benzyloxy-2-butanone can be understood by analogy with the well-studied hydrogenation of 4-phenyl-2-butanone (PBN). The reaction pathways for PBN involve the reduction of two key functional groups: the carbonyl group (C=O) and the aromatic phenyl ring. This process typically yields a series of hydrogenated products, with the final product being 4-cyclohexyl-2-butanol (CBL). researchgate.netresearchgate.net

The hydrogenation of PBN generally proceeds through two competitive initial pathways:

Hydrogenation of the carbonyl group: This pathway leads to the formation of the intermediate alcohol, 4-phenyl-2-butanol (B1222856) (PBL). researchgate.net

Hydrogenation of the aromatic ring: This alternative initial step results in the formation of 4-cyclohexyl-2-butanone (CBN). researchgate.net

The selectivity between these two initial pathways is highly dependent on the catalyst and the reaction conditions, particularly the solvent. researchgate.netcam.ac.uk For instance, studies using a Platinum on titanium dioxide (Pt/TiO2) catalyst have shown that the choice of solvent significantly impacts the reaction rate and selectivity. researchgate.netcam.ac.uk In alkane solvents like n-hexane, the hydrogenation of the aromatic ring is often the preferred pathway. researchgate.net Conversely, the use of certain solvents can suppress the formation of 4-cyclohexyl-2-butanone, leading to a higher selectivity for 4-phenyl-2-butanol. researchgate.net

Temperature also plays a crucial role in selectivity. At lower temperatures, the hydrogenation of the carbonyl group to form 4-phenyl-2-butanol tends to be favored, which suggests a higher activation energy for the hydrogenation of the aromatic ring. researchgate.net

In the case of 4-benzyloxy-2-butanone, a similar set of hydrogenation pathways can be postulated. The benzyloxy group contains a phenyl ring that can be hydrogenated to a cyclohexyl ring, and the ketone's carbonyl group can be reduced to a secondary alcohol. The ether linkage (benzyl-O-) may also be susceptible to hydrogenolysis, which would cleave the molecule into smaller fragments.

| Initial Reactant | Catalyst System (Example) | Intermediate Products | Final Hydrogenated Product |

|---|---|---|---|

| 4-Phenyl-2-butanone (PBN) | Pt/TiO2 | 4-Phenyl-2-butanol (PBL), 4-Cyclohexyl-2-butanone (CBN) | 4-Cyclohexyl-2-butanol (CBL) |

Photochemical Reaction Pathways (relevant for related cyclobutanones)

While specific photochemical studies on 4-benzyloxy-2-butanone are not extensively documented, the photochemical behavior of related cyclobutanones provides significant insight into potential reaction pathways. The photochemistry of cyclobutanones is a well-established field, characterized by several key transformation routes initiated by the absorption of light. aip.org

Upon photoexcitation, typically to an excited singlet state (S1 or S2), cyclobutanone (B123998) and its derivatives can undergo a variety of reactions. aip.orgarxiv.org One of the most prominent photochemical reactions for cyclobutanones is the Norrish Type I reaction . arxiv.org This process involves the cleavage of the carbon-carbon bond between the carbonyl group and an adjacent alpha-carbon atom, leading to the formation of a ring-opened biradical intermediate. arxiv.org

This biradical species is highly reactive and can subsequently follow several competing fragmentation pathways: arxiv.org

Decarbonylation to form cyclopropane (B1198618) and carbon monoxide. arxiv.org

Elimination to yield ketene (B1206846) and an alkene (in this case, ethylene). arxiv.org

Formation of propene and carbon monoxide. arxiv.org

Ultrafast electron diffraction studies on cyclobutanone have provided detailed temporal information on these processes, showing that after photoexcitation, the S2 state depopulates rapidly, leading to the S1 state which then undergoes the ring-opening. arxiv.orgbohrium.com The resulting biradical species then fragments within picoseconds. arxiv.orgbohrium.com

The presence and nature of substituents on the cyclobutanone ring can significantly influence the preferred photochemical pathway. cdnsciencepub.comresearchgate.net For instance, electron-donating groups tend to promote decarbonylation, whereas electron-withdrawing groups can favor cycloelimination. cdnsciencepub.com In some cases, photochemical ring expansion can also occur, which appears to be a reaction from the singlet excited state. researchgate.net The efficiency of these competing reactions is also dependent on the stability of the biradical intermediate formed. researchgate.net

For a compound structurally related to the butanone core, such as 4-benzyloxy-2-butanone, it is plausible that similar photochemical principles would apply if it were to form a cyclic intermediate or if the butanone moiety itself undergoes photochemical reactions. The primary photochemical event would likely be the cleavage of a C-C bond alpha to the carbonyl group.

| Reactant Class | Primary Photochemical Reaction | Key Intermediate | Major Secondary Pathways/Products |

|---|---|---|---|

| Cyclobutanones | Norrish Type I Cleavage | Ring-opened biradical | 1. Ketene + Ethylene 2. Propene + Carbon Monoxide 3. Cyclopropane + Carbon Monoxide |

Derivatives, Analogues, and Structural Modifications of 4 Benzyloxy 2 Butanone

Synthesized Derivatives and Their Structural Features

One of the direct derivatives of 4-Benzyloxy-2-butanone (B1330257) is 4-Benzyloxy-2-butanol. lookchem.com This compound is synthesized through the reduction of the ketone functional group in the parent molecule. evitachem.com

Synthesis and Structure: The conversion of 4-Benzyloxy-2-butanone to 4-Benzyloxy-2-butanol is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). prepchem.com In a representative synthesis, 4-[2-benzyloxy-4-(1,1-dimethylheptyl)phenyl]-2-butanone is treated with sodium borohydride in methanol (B129727) at a low temperature (-15°C) to yield the corresponding butanol derivative. prepchem.com This reaction transforms the carbonyl group (C=O) into a secondary alcohol (CH-OH), resulting in a chiral center at the second carbon position. The resulting (2S)-4-(Benzyloxy)butan-2-ol is a chiral organic compound with the molecular formula C₁₁H₁₆O₂. smolecule.com

Table 1: Properties of 4-Benzyloxy-2-butanol

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₂ smolecule.com |

| Molecular Weight | 180.24 g/mol smolecule.com |

| IUPAC Name | 4-(phenylmethoxy)butan-2-ol smolecule.com |

| Chirality | Chiral at C2 |

| Typical Synthesis | Reduction of 4-Benzyloxy-2-butanone evitachem.com |

This derivative is noted for its applications as a chiral building block in the synthesis of pharmaceuticals and as an intermediate in the agrochemical and fragrance industries. smolecule.com

A more complex, chiral analogue is (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone. This molecule incorporates several functional groups that are significant in organic synthesis and medicinal chemistry: a Boc-protected amino group, a diazo moiety, and a benzyloxy-substituted phenyl ring, all attached to a butanone framework. The specific (S)-stereochemistry at the third carbon position makes it a valuable intermediate for creating stereospecific final products.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. numberanalytics.com Its primary function is to mask the nucleophilicity and basicity of the amino group, preventing it from participating in unwanted side reactions during a synthetic sequence. numberanalytics.com

The introduction of a Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This process forms a stable carbamate (B1207046) that can be selectively removed later under mild acidic conditions. numberanalytics.com The use of Boc protection is a cornerstone of peptide synthesis and is widely employed in the creation of complex pharmaceuticals and natural products. numberanalytics.com In the context of synthesizing chiral analogues, Boc protection allows for the precise control of reactions at other sites of the molecule without affecting the sensitive amino functionality. rsc.org

The diazo group (-N₂) is a highly reactive functional group consisting of two linked nitrogen atoms. nih.gov Its incorporation into a molecule like a butanone derivative introduces a versatile handle for a wide array of chemical transformations. nih.gov Diazo compounds are precursors to carbenes, which are generated through thermolysis or photolysis and can undergo reactions like cyclopropanation and Wolff rearrangement. nih.gov

Methods for introducing a diazo group include diazo transfer reactions, which are commonly used. nih.gov This process involves reacting a compound with a diazo transfer reagent, such as tosyl azide (B81097) or methanesulfonyl azide. nih.gov The homologation of ketones with diazo compounds is a known strategy for synthesizing one-carbon chain-extended ketones or for ring expansion in cyclic ketones. researchgate.net The reactivity of the diazo group in (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone allows for further structural modifications, such as cycloadditions.

Asymmetric synthesis refers to a reaction that converts an achiral unit into a chiral unit, resulting in an unequal formation of stereoisomers. univpancasila.ac.id Achieving the specific (S)-configuration in complex molecules like the target chiral analogue requires precise stereochemical control.

Several strategies exist for asymmetric synthesis, including:

Chiral Auxiliaries: An achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. du.ac.in The auxiliary is then removed, yielding the chiral product. du.ac.in

Chiral Catalysts: A small amount of a chiral catalyst is used to produce a large amount of a chiral product. This is a highly efficient method used in many industrial processes. univpancasila.ac.id

Substrate Control: An existing chiral center in the substrate molecule influences the stereochemistry of a new chiral center. du.ac.in

For the synthesis of chiral ketones and their derivatives, methods like catalytic asymmetric transfer hydrogenation of α-keto ketimines using chiral Brønsted acids have been developed to produce chiral α-amino ketones with high enantioselectivity. acs.org Dynamic kinetic resolution (DKR) is another technique that can convert a racemic mixture into a single enantiomer, as demonstrated in the conversion of racemic 4-benzyloxy-2-butanone to (2S)-alcohols with high enantiomeric excess using Ruthenium-Shvo catalysts. smolecule.com Such methods are crucial for producing enantiomerically pure compounds for pharmaceutical applications. univpancasila.ac.id

Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that can be synthesized from ketones. wikipedia.org 4-Benzyloxy-2-butanone is a known precursor for synthesizing hydantoin (B18101) derivatives like 5-(2-benzyloxyethyl)-5-methylhydantoin, which are valuable intermediates in pharmaceutical research.

The most common method for preparing 5,5-disubstituted hydantoins from ketones is the Bucherer–Bergs reaction. wikipedia.orgmdpi.com This multicomponent reaction involves heating a ketone with potassium or sodium cyanide and ammonium (B1175870) carbonate in a solvent like aqueous ethanol. mdpi.comencyclopedia.pub

Reaction Mechanism (Bucherer-Bergs):

The ketone (4-Benzyloxy-2-butanone) reacts with an ammonium ion to form an imine.

The imine is then attacked by a cyanide ion to produce an aminonitrile.

The aminonitrile reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid.

This intermediate undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.

A final rearrangement of the 5-imino-oxazolidin-2-one forms the stable hydantoin ring structure. wikipedia.org

This one-pot synthesis is highly efficient for producing a wide variety of hydantoins from readily available ketones. mdpi.comalfa-chemistry.com

Table 2: Data for Hydantoin Derivative Synthesis

| Feature | Description |

|---|---|

| Starting Ketone | 4-Benzyloxy-2-butanone |

| Target Derivative | 5-(2-benzyloxyethyl)-5-methylhydantoin |

| Key Reaction | Bucherer-Bergs Reaction wikipedia.orgmdpi.com |

| Reagents | Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) wikipedia.org |

| Significance | Hydantoin derivatives are important intermediates in medicinal chemistry. mdpi.com |

Incorporation of Diazo Moieties

Isotopically Labeled Analogues (e.g., (R,S)-Mevalonolactone-2-13C, [1,1,1,3,3-2H5]-4-Benzyloxy-2-butanone)

Isotopic labeling is a crucial technique in mechanistic studies, metabolic tracing, and analytical chemistry. By replacing certain atoms with their isotopes, researchers can track the metabolic fate of a compound and elucidate reaction mechanisms without altering the compound's chemical properties.

(R,S)-Mevalonolactone-2-13C , a derivative of mevalonolactone, is synthesized using acetic acid-2-13C. orgsyn.org This labeled compound is instrumental in studying the mevalonate (B85504) pathway, a critical metabolic route for the biosynthesis of cholesterol and other isoprenoids. orgsyn.orgnih.gov The synthesis involves the condensation of 13C-labeled acetic acid, and the final product can be purified by crystallization. orgsyn.org The isotopic purity of such compounds is typically high, often around 99 atom % 13C. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of (R,S)-Mevalonolactone-2-13C

| Property | Value | Reference |

| CAS Number | 53771-22-5 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | ¹³CC₅H₁₀O₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 131.13 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 28 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 150 °C at 5 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

[1,1,1,3,3-2H5]-4-Benzyloxy-2-butanone is a deuterated analogue of 4-benzyloxy-2-butanone. chemeo.comnist.gov The replacement of hydrogen atoms with deuterium (B1214612) at specific positions allows for detailed investigation of reaction kinetics and metabolic pathways. The physical and chemical properties of this deuterated compound, such as its molecular weight and boiling point, are well-documented and utilized in various analytical applications. chemeo.comnist.gov

Table 2: Properties of [1,1,1,3,3-2H5]-4-Benzyloxy-2-butanone

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉D₅O₂ | nist.gov |

| Molecular Weight | 183.26 g/mol | chemeo.com |

| Boiling Point | 554.05 K | chemeo.com |

| Melting Point | 312.31 K | chemeo.com |

| LogP (Octanol/Water) | 2.182 | chemeo.com |

N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and evaluated for their potential antimycobacterial properties. mdpi.comnih.gov These compounds are derived from a core structure that includes a benzyloxy group, which enhances lipophilicity and may improve membrane permeability.

In a study, twenty-seven different N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against Mycobacterium tuberculosis. mdpi.comnih.gov The synthesis generally involves the reaction of 4-cyanophenol with benzyl (B1604629) bromide, followed by further modifications to introduce the aminoquinoline moiety. mdpi.com The results indicated that some of these compounds exhibited significant inhibitory activity against the bacteria, with minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. mdpi.comnih.gov Specifically, compounds with chlorine and bromine substituents at the 6-position of the quinoline (B57606) ring were found to be the most effective. researchgate.net

Table 3: Antimycobacterial Activity of Selected N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

| Compound | Substituent at 6-position | MIC (µM) | Reference |

| 9a, 9b | None | Inactive | researchgate.net |

| - | Methoxy (B1213986) | 5.9 - 23.4 | researchgate.net |

| 9g | Chlorine | Similar to Isoniazid | mdpi.com |

| - | Bromine | Similar to Isoniazid | researchgate.net |

2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole Derivatives

Derivatives of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole have been designed and synthesized as potential multifunctional agents for the treatment of neurodegenerative diseases like Parkinson's disease. researchgate.nettandfonline.comnih.gov These compounds are developed to target multiple factors involved in the disease's progression, such as oxidative stress and neuroinflammation. researchgate.nettandfonline.com

One representative compound from this series, designated as 3h, demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. researchgate.nettandfonline.comnih.gov Compound 3h also exhibited significant antioxidant effects, metal-chelating abilities, and good neuroprotective and anti-neuroinflammatory properties. tandfonline.comnih.gov The synthesis of these derivatives involves the reaction of 2,4-dihydroxybenzaldehyde (B120756) with substituted benzyl chlorides or bromides. researchgate.net

Table 4: Multifunctional Properties of Compound 3h

| Property | Finding | Reference |

| MAO-B Inhibition (IC₅₀) | 0.062 µM | researchgate.nettandfonline.comnih.gov |

| Antioxidant Effect (ORAC) | 2.27 Trolox equivalent | tandfonline.com |

| Other Activities | Metal chelating, neuroprotective, anti-neuroinflammatory | tandfonline.comnih.gov |

Comparative Studies with Related Compounds

To better understand the structure-activity relationships of 2-butanone, 4-(benzoyloxy)- and its derivatives, it is useful to compare them with structurally similar compounds.

Structural and Reactivity Comparisons with 4-Phenyl-2-butanone

4-Phenyl-2-butanone, also known as benzylacetone, is a structurally related compound that lacks the ether linkage of the benzyloxy group found in 4-benzyloxy-2-butanone. This difference in structure leads to variations in their physical and chemical properties.

Structure: 4-Phenyl-2-butanone has a phenyl group directly attached to the butanone chain, whereas 4-benzyloxy-2-butanone has a benzyloxy group (-OCH₂Ph).

Reactivity and Physicochemical Properties: The absence of the oxygen atom in the side chain of 4-phenyl-2-butanone results in lower polarity compared to 4-benzyloxy-2-butanone. This affects its solubility in polar solvents. Both compounds can undergo typical ketone reactions, but the benzyloxy group in 4-benzyloxy-2-butanone can be cleaved under certain conditions, a reaction not possible for the phenyl group in 4-phenyl-2-butanone.

Table 5: Comparison of 4-Benzyloxy-2-butanone and 4-Phenyl-2-butanone

| Property | 4-Benzyloxy-2-butanone | 4-Phenyl-2-butanone | Reference |

| CAS Number | 6278-91-7 | 2550-26-7 | chemicalbook.comchemscene.comnist.gov |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O | chemscene.comnist.gov |

| Molecular Weight | 178.23 g/mol | 148.20 g/mol | chemscene.comnist.gov |

| Key Structural Difference | Contains a benzyloxy group | Contains a phenyl group | |

| Polarity | Higher | Lower |

Analysis of Substituted Phenyl Butanone Analogues (e.g., 4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one)

Introducing substituents onto the phenyl ring of butanone analogues can significantly alter their properties and biological activities. An example is 4-(4-(benzyloxy)-3-methoxyphenyl)butan-2-one, which has both a benzyloxy and a methoxy group on the phenyl ring.

The synthesis of such substituted analogues can be complex. For instance, the synthesis of 4-(4-methoxyphenyl)butan-2-one has been achieved in a telescoped flow system, demonstrating a method for producing these types of compounds with increased yields compared to batch processes. cardiff.ac.ukresearchgate.net The presence of additional functional groups, such as the methoxy group, can influence the electronic environment of the molecule and its interactions with biological targets. For example, derivatives of 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline have shown high binding affinity and selectivity for σ2 receptors, which are of interest in neuroscience research. upenn.edu

Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 2 Butanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No publicly available ¹H NMR spectra or assigned chemical shift data for 2-Butanone, 4-(benzoyloxy)- were found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No publicly available ¹³C NMR spectra or assigned chemical shift data for 2-Butanone, 4-(benzoyloxy)- were found.

Correlational NMR Techniques (e.g., COSY, HMBC)

No published data from correlational NMR studies, such as COSY or HMBC, for 2-Butanone, 4-(benzoyloxy)- could be located.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

No specific HRESI-MS data for 2-Butanone, 4-(benzoyloxy)- is available in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC/MS)

No specific LC/MS analysis data for 2-Butanone, 4-(benzoyloxy)- is available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within 2-Butanone, 4-(benzoyloxy)-. The molecule's structure, featuring a benzoyl group and a ketone carbonyl group, gives rise to characteristic absorptions.

Detailed Research Findings: The UV spectrum is expected to be dominated by absorptions from the benzoyl moiety. The aromatic ring and the ester carbonyl group form a conjugated system that exhibits strong absorptions corresponding to π → π* transitions. These typically appear as intense bands at shorter wavelengths, generally below 280 nm.

Additionally, the isolated ketone carbonyl group (C=O) is expected to show a weak absorption band at a longer wavelength, typically in the 270-300 nm region. This band arises from the formally forbidden n → π* transition of the non-bonding electrons (lone pair) on the oxygen atom to the antibonding π* orbital of the carbonyl group. While UV-Vis spectroscopy is useful for monitoring reactions involving this chromophoric system, it is not typically the primary method for definitive structural identification. researchgate.netsoton.ac.uk Studies on related compounds confirm the utility of UV/Vis spectroscopy for monitoring reaction components and determining properties. researchgate.netrsc.org

Table 1: Expected UV-Vis Absorption Maxima for 2-Butanone, 4-(benzoyloxy)-

| Transition | Chromophore | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) |

| π → π | Benzoyl group (C₆H₅-C=O) | 230 - 280 nm | High |

| n → π | Ketone (C=O) | 270 - 300 nm | Low |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in 3-oxobutyl benzoate (B1203000). The spectrum provides a unique fingerprint based on the vibrational frequencies of the bonds within the molecule. The key diagnostic signals are the strong absorptions from the two distinct carbonyl groups: the ester and the ketone.

Detailed Research Findings: The IR spectrum of 3-oxobutyl benzoate is characterized by two prominent, strong absorption bands in the carbonyl region (1650-1800 cm⁻¹).

Ester Carbonyl (C=O) Stretch: This appears at a higher frequency. For analogous benzyl (B1604629) and methyl benzoates, this peak is consistently observed in the range of 1730-1748 cm⁻¹ . rsc.orgacs.org For instance, 4-methoxybenzyl 3-oxobutanoate shows a strong ester C=O peak at 1746 cm⁻¹, while methyl 4-(3-oxobutyl)benzoate displays it at 1730 cm⁻¹. rsc.orgrsc.org

Ketone Carbonyl (C=O) Stretch: This appears at a slightly lower frequency, typically in the range of 1707-1720 cm⁻¹ , which is characteristic of an aliphatic ketone. rsc.orgacs.org

C-O Stretch: The ester C-O bonds produce strong, characteristic stretching bands between 1100 and 1300 cm⁻¹.

Aromatic C-H Stretch: Absorption just above 3000 cm⁻¹ is indicative of the C-H bonds on the benzene (B151609) ring.

The presence of these two distinct carbonyl peaks is a definitive feature for confirming the structure.

Table 2: Characteristic Infrared Absorption Frequencies for 3-Oxobutyl Benzoate

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |

| Aromatic C-H | Stretch | ~3067 | Weak-Medium | acs.org |

| Aliphatic C-H | Stretch | 2850-3000 | Medium | rsc.org |

| Ester C=O | Stretch | ~1730-1748 | Strong | rsc.orgacs.org |

| Ketone C=O | Stretch | ~1707-1720 | Strong | rsc.orgacs.org |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium | rsc.org |

| Ester C-O | Stretch | ~1250-1285 | Strong | rsc.orgdoi.org |

| Ester O-C-C | Stretch | ~1150 | Strong | rsc.org |

X-ray Diffraction (XRD) for Crystal Structure Determination

While no published crystal structure for 2-Butanone, 4-(benzoyloxy)- itself is currently available, single-crystal X-ray diffraction (XRD) remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid state. This technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: The feasibility of this analysis is high, as numerous derivatives have been successfully characterized using this method. For example, the crystal structures of fluorinated α-fluoroketones and complex metal-organic frameworks derived from related benzoate compounds have been resolved. beilstein-journals.orgrsc.org The standard procedure involves growing a suitable single crystal, mounting it on a diffractometer (such as a Bruker D8 QUEST), and collecting diffraction data. nih.gov The resulting data is processed using specialized software packages like the SHELX suite (SHELXT, SHELXL) for structure solution and refinement. beilstein-journals.orgnih.gov This analysis would confirm the connectivity of the 3-oxobutyl and benzoate moieties and reveal its conformational preferences and packing in the crystal lattice.

Chromatographic Analysis for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating 2-Butanone, 4-(benzoyloxy)- from reaction mixtures and for assessing its purity.

Thin-layer chromatography (TLC) is a rapid and effective technique used to monitor reaction progress, identify fractions during purification, and assess the purity of the final product.

Detailed Research Findings: For compounds with similar polarity, the standard stationary phase is silica (B1680970) gel 60 F254 coated on aluminum or glass plates. rsc.orgrsc.org Visualization is typically achieved by exposing the plate to UV light at 254 nm, which reveals UV-active compounds like 3-oxobutyl benzoate as dark spots. rsc.orgbeilstein-journals.org Further visualization can be accomplished by staining with a potassium permanganate (B83412) (KMnO₄) solution, which reacts with the ketone functional group. rsc.orgbeilstein-journals.org The retention factor (Rf) is dependent on the mobile phase composition. For a related derivative, an Rf value of 0.23 was reported using a 3:1 mixture of petroleum ether and ethyl acetate (B1210297), indicating that a similar solvent system would be effective for eluting 3-oxobutyl benzoate. acs.org

Table 3: Typical TLC Parameters for Analysis

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 | rsc.orgrsc.org |

| Mobile Phase | Mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate). | acs.org |

| Visualization | UV light (254 nm), Potassium Permanganate (KMnO₄) stain. | rsc.orgbeilstein-journals.org |

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity and confirming the identity of volatile compounds like 3-oxobutyl benzoate.

Detailed Research Findings: While specific retention times and column conditions are not widely published for this exact compound, GC is an appropriate analytical method given its molecular weight and expected volatility. The compound would be injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The retention time is a characteristic property under specific conditions. Coupling the GC to a mass spectrometer allows for the determination of the molecular weight and fragmentation pattern of the eluting compound, providing robust confirmation of its identity. acs.org

Computational and Theoretical Insights into 2-Butanone, 4-(benzoyloxy)-

A comprehensive review of the quantum chemical calculations for the chemical compound 2-Butanone, 4-(benzoyloxy)- reveals a notable absence of specific theoretical studies in publicly accessible scientific literature. While computational chemistry is a powerful tool for elucidating molecular properties, it appears that dedicated research on this particular molecule, covering aspects such as Density Functional Theory (DFT), conformational analysis, and reactivity parameters, has not been published or is not widely indexed.

The compound, identified by its CAS number 29342-27-6 and molecular formula C₁₁H₁₂O₃, is structurally distinct from the more frequently studied isomer, 4-benzyloxy-2-butanone (B1330257). This distinction is crucial as the electronic and structural properties, and therefore the computational results, would differ significantly between the two.

Computational Chemistry and Theoretical Studies of 4 Benzoyloxy 2 Butanone

Quantum Chemical Calculations

Molecular Electrostatic Potential (MEP) Mapping

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio quantum chemistry methods are computational techniques based on first principles, aiming to solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. tdx.cat This method is used to predict various chemical properties, including molecular structures, electron densities, and energies. wikipedia.org

In the context of 4-benzyloxy-2-butanone (B1330257), an HF calculation would begin by defining a basis set, which is a set of mathematical functions used to build the molecular orbitals. The calculation would then iteratively solve the Roothaan equations to find the optimal set of molecular orbital coefficients that minimize the electronic energy.

Key applications and findings from Hartree-Fock studies on similar molecules include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure on the potential energy surface.

Electronic Energy: Calculating the total electronic energy of the molecule, which can be used to compare the stability of different isomers or conformers.

Orbital Energies: Predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

While specific Hartree-Fock studies focused solely on 4-benzyloxy-2-butanone are not detailed in available literature, the methodology has been applied to a wide range of organic molecules to provide foundational insights into their electronic behavior. arxiv.orgresearchgate.net For instance, computational studies on related ketones and ethers use such methods to model transition states and reaction mechanisms. researchgate.net

Table 1: Illustrative Data from a Hypothetical Hartree-Fock Calculation on 4-Benzyloxy-2-butanone This table represents typical data that would be generated from an HF/6-31G calculation, for illustrative purposes.*

| Property | Predicted Value | Unit | Significance |

| Total Electronic Energy | -652.45 | Hartrees | Represents the total energy of the molecule at 0 K. |

| HOMO Energy | -9.87 | eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | 2.15 | eV | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 12.02 | eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.75 | Debye | Measures the overall polarity of the molecule. |

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital methods serve as a computationally less demanding alternative to ab initio techniques. tau.ac.il These methods are derived from the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. researchgate.netwustl.edu This approach allows for the study of larger molecular systems where full ab initio calculations would be prohibitively expensive. researchgate.net

The core principle involves neglecting certain complex integrals and treating only the valence electrons, as core electrons are assumed to not significantly participate in chemical bonding and reactions. wustl.edu Methods like MNDO (Modified Neglect of Diatomic Overlap) and PM7 are examples of semi-empirical models used to calculate heats of formation, molecular geometries, and electronic properties. researchgate.net

For a molecule like 4-benzyloxy-2-butanone, with its multiple rotatable bonds, semi-empirical methods are particularly useful for:

Conformational Analysis: Efficiently scanning the potential energy surface to identify low-energy conformers.

Screening Large Sets of Derivatives: Quickly predicting properties for a series of related compounds, for instance, in the early stages of catalyst or drug design. ntu.edu.sg

Calculating Electronic Properties: Providing estimates of ionization potentials, electron affinities, and charge distributions across the molecule. libretexts.org

Table 2: Comparison of Computational Cost and Accuracy This table provides a general comparison between ab initio and semi-empirical methods.

| Method | Relative Computational Cost | General Accuracy | Key Feature |

| Ab Initio (Hartree-Fock) | High | Good for geometries, moderate for energies | Based on first principles, no empirical parameters. wikipedia.org |

| Semi-Empirical (e.g., PM7) | Low | Variable, depends on parameterization for system | Uses parameters to approximate complex calculations. researchgate.net |

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Crystal Explorer Applications

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the combined contribution from all other molecules in the crystal. mdpi.com This technique, often implemented using the CrystalExplorer software, provides a graphical representation of how molecules interact with their neighbors. mdpi.comnih.gov

Key features mapped onto the Hirshfeld surface include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contacts. mdpi.com

While a crystal structure for 4-benzyloxy-2-butanone is not available in the search results, analysis of related benzyloxy compounds reveals common interaction patterns. mdpi.comresearchgate.net For these molecules, H···H, C···H/H···C, and O···H/H···O interactions are typically the most significant contributors to the Hirshfeld surface, governing the supramolecular architecture. nih.govresearchgate.net

Table 3: Illustrative Hirshfeld Surface Interaction Breakdown for a Benzyloxy-Containing Compound Based on data from analogous structures, this table illustrates the typical contributions of different intermolecular contacts to the crystal packing. nih.govresearchgate.net

| Interaction Type | Contribution (%) | Description |

| H···H | 45 - 57 | The most dominant interaction, reflecting the abundance of hydrogen atoms. |

| C···H / H···C | 25 - 35 | Significant due to interactions involving the phenyl and alkyl groups. |

| O···H / H···O | 10 - 15 | Represents hydrogen bonding involving the ether and carbonyl oxygen atoms. |

| C···C | 1 - 3 | Indicates potential π-π stacking interactions between phenyl rings. |

Kinetic Modeling and Reaction Flux Analysis

Kinetic modeling is a computational approach used to simulate the time-dependent behavior of a chemical reaction. It involves creating a detailed reaction mechanism consisting of all relevant elementary reaction steps, each with an associated rate constant. This model can then be used to predict the concentration profiles of reactants, intermediates, and products over time.

For 4-benzyloxy-2-butanone, kinetic modeling could be applied to various reactions, such as its reduction to 4-benzyloxy-2-butanol or its use in aldol (B89426) reactions. acs.orglookchem.com Such a model would help in:

Understanding Reaction Mechanisms: By comparing simulation results with experimental data, the most likely reaction pathway can be determined.

Optimizing Reaction Conditions: The model can predict how changes in temperature, pressure, or catalyst concentration will affect the reaction rate and product selectivity.

Predicting Product Distribution: In reactions with multiple possible outcomes, kinetic modeling can forecast the yields of each product. researchgate.net

Kinetic studies on related ketone reductions and aldol reactions have been used to elucidate transition state structures and explain observed stereoselectivities. acs.orgresearchgate.net

Table 4: Illustrative Data from a Hypothetical Reaction Flux Analysis This table illustrates the type of information that a reaction flux analysis could provide for a hypothetical reaction involving 4-benzyloxy-2-butanone.

| Reaction Pathway | Flux Contribution (%) | Key Intermediates | Rate-Determining Step |

| Pathway A: Direct Reduction | 75% | Metal-hydride adduct | Hydride transfer to carbonyl |

| Pathway B: Chelation-Control | 20% | Bidentate metal complex | Formation of the chelated intermediate |

| Pathway C: Side Reaction | 5% | Enolate formation | Deprotonation at the α-carbon |

Applications in Academic Research and Organic Synthesis Involving 4 Benzyloxy 2 Butanone

Synthetic Utility as a Key Intermediate

The utility of 4-benzyloxy-2-butanone (B1330257) as a key intermediate is well-documented in chemical literature. Its bifunctional nature allows for a range of chemical transformations, including oxidation to carboxylic acids, reduction to the corresponding alcohol (4-benzyloxy-2-butanol), and nucleophilic substitution reactions. This versatility establishes it as a foundational component for more elaborate molecules. evitachem.com

4-Benzyloxy-2-butanone functions as a crucial starting material or intermediate in the synthesis of complex organic molecules. evitachem.com Its chemical structure allows for controlled, stepwise modifications to build intricate carbon skeletons. A notable application is in substrate-controlled aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. For instance, the titanium-mediated aldol reaction of a related chiral derivative, (S)-4-benzyloxy-3-methyl-2-butanone, with various aldehydes proceeds with high yields and excellent diastereoselectivity. acs.org This method provides a reliable pathway for creating specific stereocenters, a critical challenge in the synthesis of natural products and other complex chiral molecules. acs.org

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—is a major focus of organic and medicinal chemistry. uou.ac.in 4-Benzyloxy-2-butanone has proven to be a valuable precursor in this area. Its structure is particularly suited for reactions that form five- or six-membered rings containing heteroatoms like nitrogen, oxygen, or phosphorus.

A significant application is the synthesis of cyclic aminophosphonates, which are phosphorus analogues of lactones. tandfonline.com These compounds are of interest due to the wide range of biological activities exhibited by their lactone counterparts. tandfonline.com Specifically, 4-benzyloxy-2-butanone is used to create phosphorus-containing heterocycles such as 3-amino-2-oxo-1,2-oxaphospholanes. lookchem.com

Isotopically labeled compounds are indispensable tools in metabolic research and for elucidating reaction mechanisms. By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C), researchers can track the fate of a molecule through complex biological or chemical systems.

4-Benzyloxy-2-butanone serves as a precursor for such tracers. It has been utilized in the synthesis of isotopically labeled (R,S)-Mevalonolactone-2-¹³C through a sequence of alkylation, oxidation, and cyclization steps. In a related application, a derivative, methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate, was used in the enzymatic synthesis of ¹³C-labeled versions of the antiviral drugs penciclovir (B1679225) and famciclovir, demonstrating the utility of this chemical scaffold in creating tracers for pharmaceutical research. rsc.org

The derivatives of 4-benzyloxy-2-butanone are significant in the pipeline of pharmaceutical development, acting as precursors to bioactive molecules.

Hydantoin (B18101) Derivatives : A primary application of 4-benzyloxy-2-butanone is in the synthesis of hydantoin derivatives. For example, it is a key starting material for producing 5-(2-benzyloxyethyl)-5-methylhydantoin, which serves as an intermediate in pharmaceutical research. Hydantoin structures are present in several anticonvulsant drugs and are explored for other therapeutic uses, including as anticancer agents that inhibit receptor tyrosine kinases. ukm.my

3-amino-2-oxo-1,2-oxaphospholanes : As mentioned previously, 4-benzyloxy-2-butanone is instrumental in synthesizing 3-amino-2-oxo-1,2-oxaphospholanes. lookchem.com The synthesis involves an aminophosphonylation reaction of 4-benzyloxy-2-butanone, followed by debenzylation and a base-catalyzed cyclization. tandfonline.com These cyclic aminophosphonates are considered structural analogues of D-cycloserine, a known tuberculostatic agent, highlighting their potential in medicinal chemistry. tandfonline.com

| Precursor | Synthetic Target | Research Area |

| 4-Benzyloxy-2-butanone | 5-(2-benzyloxyethyl)-5-methylhydantoin | Pharmaceutical Intermediates |

| 4-Benzyloxy-2-butanone | 3-Amino-2-oxo-1,2-oxaphospholane | Medicinal Chemistry tandfonline.comtandfonline.com |

| 4-Benzyloxy-2-butanone | (R,S)-Mevalonolactone-2-¹³C | Metabolic Tracers |

Generation of Isotopically Labeled Tracers for Metabolic and Mechanistic Studies

Research Tools and Methodologies

Beyond its role as a synthetic intermediate, 4-benzyloxy-2-butanone and its reactions are subjects of study to understand fundamental chemical processes.

Understanding the precise step-by-step process of a chemical reaction—its mechanism—is crucial for optimizing reaction conditions and extending its applicability. The reactions of 4-benzyloxy-2-butanone derivatives have been used for such mechanistic investigations.

A detailed study focused on the base-catalyzed cyclization of diethyl 3-hydroxy-1-amino-1-methylpropylphosphonate (a compound derived directly from 4-benzyloxy-2-butanone) to form 3-amino-2-oxo-1,2-oxaphospholane. tandfonline.com Researchers used ³¹P-NMR (Phosphorus-31 Nuclear Magnetic Resonance) spectroscopy to monitor the reaction, which allowed them to observe the formation of different intermediates and side products. tandfonline.com This analysis revealed how the choice of solvent and other reaction conditions significantly influenced the reaction pathway, demonstrating the compound's utility in probing the finer details of reaction mechanisms. tandfonline.com

| Reaction Studied | Analytical Technique | Key Finding |

| Base-catalyzed cyclization of a 4-benzyloxy-2-butanone derivative | ³¹P-NMR Spectroscopy | Reaction course and product distribution are highly dependent on reaction conditions. tandfonline.com |

| Titanium-mediated aldol reaction | Stereochemical Analysis | High levels of asymmetric induction are achievable, informing models of stereocontrol. acs.org |

Application in Analytical Chemistry (e.g., as an extraction solvent)

4-Benzyloxy-2-butanone finds utility in the field of analytical chemistry, particularly as a solvent. It has been employed as an extraction solvent for microextraction and is used in the analysis of both solid and liquid samples. The prediction of material-solvent partition coefficients is a key aspect in understanding the efficiency of extraction processes for chemical analysis. chromatographyonline.com While direct studies detailing the performance of 4-benzyloxy-2-butanone as an extraction solvent are not extensively documented in the provided results, the general principles of solvent extraction in analytical chemistry are well-established. chromatographyonline.com The choice of solvent is critical for the efficient release of extractables from a sample matrix. chromatographyonline.com

Research into Potential Biological Activities of Derivatives (In Vitro/Pre-clinical)

While 4-benzyloxy-2-butanone itself is primarily recognized as a synthetic intermediate, its derivatives have been the subject of research for their potential biological activities. The core structure of 4-benzyloxy-2-butanone serves as a scaffold for the synthesis of various molecules with pharmacological properties.

Studies on Enzyme Inhibition and Receptor Modulation